N-(2-Methoxyethyl)thiazol-2-amine
Description
N-(2-Methoxyethyl)thiazol-2-amine is a thiazole derivative characterized by a 2-aminothiazole core substituted at the nitrogen atom with a 2-methoxyethyl group (-CH₂CH₂OCH₃). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, confers rigidity and electronic diversity, while the methoxyethyl side chain enhances solubility and modulates pharmacokinetic properties.
Properties
CAS No. |
187964-47-2 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2OS/c1-9-4-2-7-6-8-3-5-10-6/h3,5H,2,4H2,1H3,(H,7,8) |
InChI Key |
DOGWOZBGDDFTNP-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC=CS1 |
Canonical SMILES |
COCCNC1=NC=CS1 |
Synonyms |
2-Thiazolamine,N-(2-methoxyethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-Thiazolamine typically involves the reaction of 2-aminothiazole with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N-(2-methoxyethyl)-2-Thiazolamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2-Thiazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2-Thiazolamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-Thiazolamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the thiazol-2-amine nitrogen significantly influences solubility, melting points, and reactivity:
Key Observations :
- Electron-Donating Groups : Methoxyethyl and pyrazole-methyl substituents improve solubility but may lower thermal stability compared to aromatic or heteroaromatic substituents.
- Electron-Withdrawing Groups : The nitro group in 4-(4′-nitrophenyl)thiazol-2-amine enhances electrophilicity, favoring reactions like electrophilic substitution .
Structural and Crystallographic Insights
- Aromatic vs. Aliphatic Substituents : X-ray crystallography of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide reveals planar thiazole and pyridine rings, stabilized by π-π interactions and hydrogen bonding .
- Methoxyethyl Flexibility : The methoxyethyl chain likely adopts a gauche conformation, increasing conformational entropy compared to rigid aromatic substituents.
Structure-Activity Relationships (SAR) :
- Hydrophilic Groups : Methoxyethyl may enhance blood-brain barrier penetration or renal clearance.
- Aromatic Substituents : Improve target binding via π-stacking but may reduce solubility.
Q & A
Q. What are the common synthetic routes for N-(2-Methoxyethyl)thiazol-2-amine, and how is purification achieved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazol-2-amine derivatives are prepared by reacting substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by purification via column chromatography using solvents like hexane/ethyl acetate mixtures . Key steps include refluxing with dichloromethane and triethylamine as a base to optimize yield . Purification often involves recrystallization from ethanol or methanol to ensure high purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Structural confirmation relies on ¹H NMR (to identify aromatic protons and methoxy/ethyl groups), ¹³C NMR (to assign carbon environments), and IR spectroscopy (to detect N-H stretching and C-S/C-N vibrations). Mass spectrometry (MS) is used to verify molecular weight, with ESI-MS or EI-MS providing fragmentation patterns for validation .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Methodological Answer : Antimicrobial efficacy is assessed using agar diffusion or microdilution assays against bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution in nutrient broth, with positive controls (e.g., ciprofloxacin) and solvent controls to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity .
- Catalyst use : Triethylamine or NaHCO₃ improves reaction kinetics by neutralizing HCl byproducts .
- Temperature/time : Refluxing for 12–24 hours maximizes conversion, monitored via TLC .
Post-synthesis, fractional crystallization or preparative HPLC resolves enantiomeric impurities .
Q. What role does density functional theory (DFT) play in analyzing the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) predict molecular orbitals, electrostatic potentials, and charge distribution. Exact exchange terms in functionals like B3LYP improve accuracy for thermochemical properties (e.g., bond dissociation energies) . These insights guide modifications to enhance reactivity or stability, such as tuning electron-withdrawing substituents on the thiazole ring .
Q. How do structural modifications of this compound influence its biological activity?
- Methodological Answer : Substituent effects are studied through:
- SAR analysis : Introducing halogens (e.g., 4-bromophenyl) increases antimicrobial potency by enhancing lipophilicity and membrane penetration .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like bacterial dihydrofolate reductase (DHFR) .
- ADME profiling : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) to prioritize derivatives .
Q. How does dynamic tautomerism affect the reactivity of this compound?
- Methodological Answer : Quantum chemical analysis reveals competitive tautomeric forms where the proton shifts between thiazole and methoxyethyl groups. This dynamic behavior, studied via relaxed potential energy surface (PES) scans, influences nucleophilic sites and hydrogen-bonding capacity. For example, tautomers with divalent N(I) character exhibit enhanced electron-donating properties in coordination chemistry .
Q. What methodologies are used to predict the ADME profile of this compound derivatives?
- Methodological Answer : Computational tools like Molinspiration (for Lipinski’s Rule of Five compliance), PreADMET (for intestinal permeability), and GastroPlus (for absorption modeling) are employed. In vitro assays include:
- Caco-2 cell monolayers for intestinal absorption.
- Microsomal stability tests to assess metabolic degradation .
These methods reduce late-stage attrition in drug development pipelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
